molecular formula C18H11ClF3N5OS B2419376 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide CAS No. 1359030-99-1

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2419376
CAS RN: 1359030-99-1
M. Wt: 437.83
InChI Key: ZTXKLTUEWXRYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been synthesized as a potential anticonvulsant agent .


Synthesis Analysis

The compound was synthesized using 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor . The newly synthesized compounds were characterized by IR, (1)H NMR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using IR, (1)H NMR, and mass spectral data .


Chemical Reactions Analysis

The compound was used as a precursor for the syntheses of novel quinoxaline derivatives with potential anticonvulsant properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using IR, (1)H NMR, and mass spectral data .

Scientific Research Applications

c-Met Kinase Inhibition

This compound has shown promising potential as a c-Met kinase inhibitor. In a study, two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives (compounds 21a–l and 22a–l) were designed, and their IC50 values were evaluated against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase . Among them, compound 22i exhibited excellent anti-tumor activity against these cell lines, with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it demonstrated superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM).

PARP1 Inhibition

While not directly studied for PARP1 inhibition, similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been identified as PARP1 inhibitors. These compounds act as pharmacological tools for investigating acquired resistance to PARP1 inhibitors and may hold promise for treating HR-deficient cancers .

Anticancer Activity

The DNA intercalation properties of [1,2,4]triazolo[4,3-a]quinoxaline derivatives make them interesting candidates for anticancer research. These compounds were evaluated against cancer cell lines such as HepG2, HCT-116, and MCF-7. Molecular docking studies further explored their binding modes .

Anticonvulsant Properties

In a separate study, 5-substituted [1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one derivatives were synthesized and evaluated for anticonvulsant activities. Compound 5d demonstrated potent anticonvulsant effects, protecting against seizures induced by pentylenetetrazole and bicuculline .

Apoptosis Induction

Compound 17l, a related derivative, induced apoptosis in A549 cells. At different concentrations, it led to increased apoptosis rates, suggesting its potential as an apoptosis-inducing agent .

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N5OS/c19-12-6-5-10(7-11(12)18(20,21)22)24-15(28)8-29-17-16-26-23-9-27(16)14-4-2-1-3-13(14)25-17/h1-7,9H,8H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXKLTUEWXRYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.